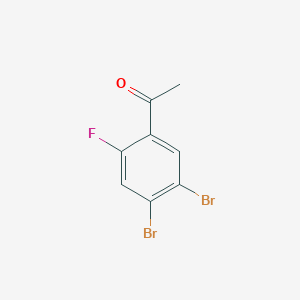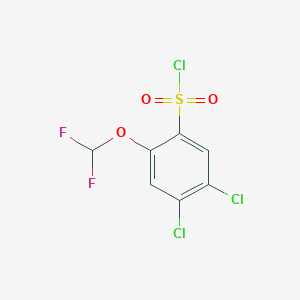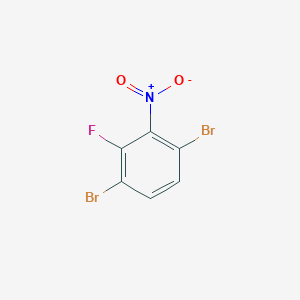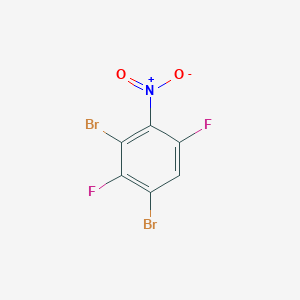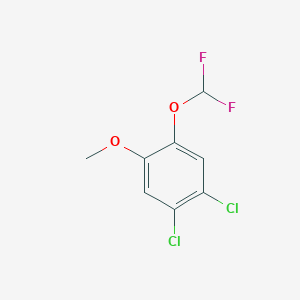
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene (1,3-DBTFB) is a chemical compound of the aromatic class that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has been developed through a combination of organic synthesis and fluorination reactions.
Mécanisme D'action
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene is a fluorinated compound that is capable of forming hydrogen bonds with other molecules, such as proteins, and can act as a fluorescent label for those molecules. The fluorine atoms in 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene can form a strong hydrogen bond with the hydrogen atoms in proteins, which results in the fluorescence of the molecule. Additionally, the fluorine atoms in 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene can interact with the electrons in the proteins, which can result in a change in the structure and function of the proteins.
Biochemical and Physiological Effects
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been found to have a variety of biochemical and physiological effects on proteins and other biological molecules. It has been shown to increase the fluorescence of proteins and other biological molecules, as well as to alter the structure and function of proteins. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been found to interact with the electrons in proteins, which can result in a change in the structure and function of the proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has several advantages when used in laboratory experiments. For example, it is a relatively inexpensive compound that is easy to synthesize and has a wide range of potential applications in scientific research. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene is a fluorinated compound that is capable of forming hydrogen bonds with proteins and other biological molecules, which makes it an ideal fluorophore for fluorescence microscopy and FACS. However, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene also has some limitations when used in laboratory experiments. For example, it is not very soluble in water and can be toxic in high concentrations.
Orientations Futures
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has a wide range of potential future directions for research. For example, it could be used to study the effects of fluorinated compounds on the environment, as well as to study the interactions between biological molecules. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to develop new fluorescent labels for proteins and other biological molecules, as well as to study the effects of fluorescence on proteins and other biological molecules. Furthermore, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to develop new drugs and drug delivery systems, as well as to study the effects of fluorinated compounds on the human body. Finally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene could be used to study the effects of fluorinated compounds on the structure and function of cells, as well as to study the effects of fluorinated compounds on the development of diseases.
Applications De Recherche Scientifique
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has a wide range of potential applications in scientific research, including its use as a fluorophore for fluorescence microscopy and fluorescence-activated cell sorting (FACS). It can also be used to study the effects of fluorescence on proteins and other biological molecules, as well as to study the effects of fluorescence on the structure and function of cells. Additionally, 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has been used to study the interactions between biological molecules, as well as to study the effects of fluorinated compounds on the environment.
Propriétés
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHTVULIZCIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)OC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





